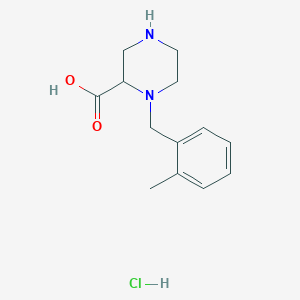

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is an organic compound that is used in research and development, scale-up manufacturing, and custom synthesis . It is a heterocyclic building block and is part of the class of organic building blocks known as benzene compounds .

Synthesis Analysis

A bioactive donor, 1-(2-methylbenzyl)piperazine, is used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which is characterized spectrophotometrically . The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .Molecular Structure Analysis

The molecular formula of 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is C13H19ClN2O2 . The average mass is 190.285 Da and the monoisotopic mass is 190.147003 Da .Physical And Chemical Properties Analysis

The boiling point of 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is 77-80 °C at 0.1 mmHg . The density is 0.998 g/mL at 25 °C . The refractive index is n20/D 1.5430 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Antimicrobial Agents : Compounds derived from similar chemical structures have shown moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, suggesting potential antimicrobial applications (Jadhav et al., 2017).

Polyamide Synthesis

- Polyamide Formation : Derivatives of this compound have been used in the synthesis of polyamides containing theophylline and thymine, indicating its utility in creating new polymeric materials (Hattori & Kinoshita, 1979).

Structural Studies

- X-ray and NMR Studies : X-ray diffraction, NMR, and DFT studies have been conducted on complexes involving similar compounds, providing insights into molecular structures and interactions (Dega-Szafran et al., 2006).

Pharmaceutical Research

- Platelet Aggregation Inhibitory Activity : Research on analogs of this compound has shown significant antiplatelet aggregating effects, which could have implications in cardiovascular pharmaceuticals (Youssef et al., 2011).

Anticancer Research

- Differentiating Agents in Leukemic Cells : Piperazine derivatives, including structures similar to the compound , have shown effects on the differentiation and growth inhibition of human leukemic cells, pointing towards potential applications in cancer therapy (Gillet et al., 1997).

Molecular Docking Studies

- Molecular Docking and Spectroscopic Studies : The compound has been studied for its molecular docking potential and spectroscopic properties, indicating applications in drug design and molecular biology (Subashini & Periandy, 2017).

Wirkmechanismus

While the specific mechanism of action for 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is not mentioned in the search results, piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-[(2-methylphenyl)methyl]piperazine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-10-4-2-3-5-11(10)9-15-7-6-14-8-12(15)13(16)17;/h2-5,12,14H,6-9H2,1H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAQIDSKHBCDJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCNCC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)

![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)

![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)